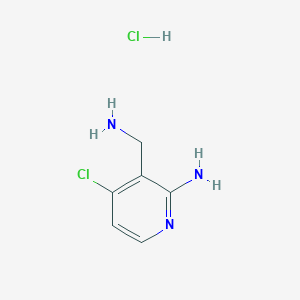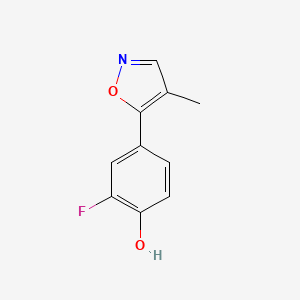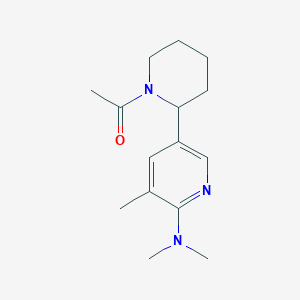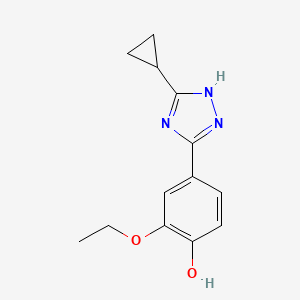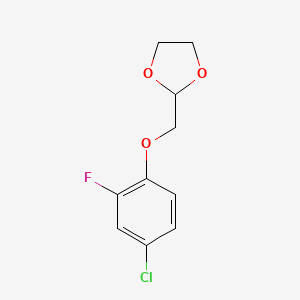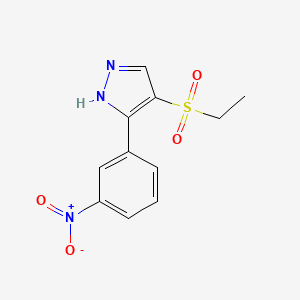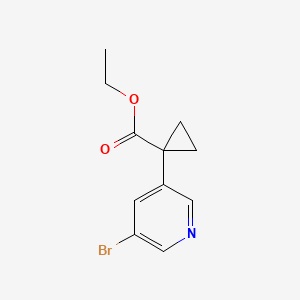
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 4th and 8th positions, and a thioacetonitrile group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile typically involves the following steps:
Methylation: The addition of methyl groups at the 4th and 8th positions.
Thioacetonitrile Introduction: The attachment of the thioacetonitrile group at the 2nd position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and thioacetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate: Similar structure with an ethyl ester group instead of a nitrile group.
(6-Bromo-4,8-dimethyl-quinolin-2-ylsulfanyl)-acetic acid ethyl ester: Another derivative with an acetic acid ethyl ester group.
Uniqueness
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1429902-15-7 |
|---|---|
Molecular Formula |
C13H11BrN2S |
Molecular Weight |
307.21 g/mol |
IUPAC Name |
2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H11BrN2S/c1-8-6-12(17-4-3-15)16-13-9(2)5-10(14)7-11(8)13/h5-7H,4H2,1-2H3 |
InChI Key |
VITPTYBWHMHXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C)SCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



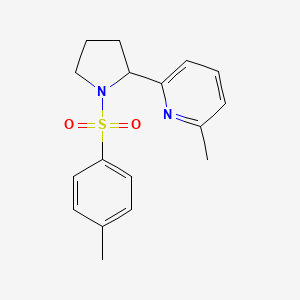

![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)

